molecular formula C21H28N2OS B13437287 3-Methylthiofentanyl-d3

3-Methylthiofentanyl-d3

Cat. No.: B13437287
M. Wt: 359.5 g/mol
InChI Key: SRARDYUHGVMEQI-FIBGUPNXSA-N
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Description

3-Methylthiofentanyl-d3 is a synthetic opioid analgesic and a deuterated analog of 3-Methylthiofentanyl. It is structurally related to fentanyl, a potent opioid used for pain management. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies to trace the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiofentanyl-d3 typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

3-Methylthiofentanyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-Methylthiofentanyl-d3 has several scientific research applications:

Mechanism of Action

3-Methylthiofentanyl-d3 exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthiofentanyl-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

359.5 g/mol

IUPAC Name

3,3,3-trideuterio-N-[3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/i1D3

InChI Key

SRARDYUHGVMEQI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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